molecular formula C12H6Cl4O B1199159 2',3',4',5'-Tetrachloro-3-biphenylol CAS No. 67651-37-0

2',3',4',5'-Tetrachloro-3-biphenylol

Cat. No. B1199159
CAS RN: 67651-37-0
M. Wt: 308 g/mol
InChI Key: FNSUIQQZIUKGPW-UHFFFAOYSA-N
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Description

“2’,3’,4’,5’-Tetrachloro-3-biphenylol” is an organic compound with the molecular formula C12H6Cl4O . It is also known as PCB 80 and belongs to the group of polychlorinated biphenyls (PCBs) .


Molecular Structure Analysis

The molecular structure of “2’,3’,4’,5’-Tetrachloro-3-biphenylol” consists of 12 carbon atoms, 6 hydrogen atoms, 4 chlorine atoms, and 1 oxygen atom . The average mass is 307.987 Da and the monoisotopic mass is 305.917267 Da .

Scientific Research Applications

  • Estrogenic and Antiestrogenic Activities : Hydroxylated PCBs, including 2',3',4',5'-Tetrachloro-3-biphenylol, have been studied for their estrogenic and antiestrogenic activities. These compounds show competitive binding to estrogen receptors and exhibit both estrogenic and antiestrogenic activities in various assays, including effects on uterine weight, breast cancer cell proliferation, and enzyme induction in cells (Connor et al., 1997).

  • Effects on Mitochondrial Oxidative Phosphorylation : Another study investigated the effects of hydroxylated PCBs on mouse liver mitochondrial oxidative phosphorylation. It was found that these compounds, including 2',3',4',5'-Tetrachloro-3-biphenylol, can inhibit respiration in mitochondria, indicating a potential toxicological impact (Narasimhan et al., 1991).

  • Antiestrogenic Activity in Human Serum : Hydroxylated PCBs identified in human serum, including variants of 2',3',4',5'-Tetrachloro-3-biphenylol, have been synthesized and analyzed for antiestrogenic activity. These compounds did not induce proliferation in estrogen-responsive breast cancer cells, indicating potential antiestrogenic effects (Moore et al., 1997).

  • Environmental Impact and Toxic Responses : PCBs, including hydroxylated variants, have been extensively studied for their environmental impact and toxic responses. This research highlights the complex interplay of structural classes of these compounds and their diverse biochemical and toxic responses, emphasizing the importance of understanding their mechanisms of action (Safe, 1994).

properties

IUPAC Name

3-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-2-1-3-7(17)4-6/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSUIQQZIUKGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217966
Record name Phenol, 3-(2,3,4,5-tetrachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',4',5'-Tetrachloro-3-biphenylol

CAS RN

67651-37-0
Record name 2′,3′,4′,5′-Tetrachloro[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67651-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-(2,3,4,5-tetrachlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-(2,3,4,5-tetrachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TR Narasimhan, HL Kim… - Journal of biochemical …, 1991 - Wiley Online Library
The effects of three tetrachlorobiphenylols [2′,3′,4′,5′‐tetrachloro‐2‐biphenylol (1); 2′,3′,4′,5′‐tetrachloro‐4‐biphenylol (2); and 2′,3′,4′,5′‐tetrachloro‐3‐biphenylol (3)…
Number of citations: 58 onlinelibrary.wiley.com
TW Schultz, GD Sinks… - … : An International Journal, 2002 - Wiley Online Library
Abstract Structure–activity relationships for oestrogenicity were developed based on 120 aromatic chemicals evaluated in the Saccharomyces cerevisiae‐based Lac‐Z reporter assay. …
Number of citations: 73 onlinelibrary.wiley.com
G Mehrtens, F Laturnus - Chemosphere, 1999 - Elsevier
Mixed function oxidase (MFO) dependent biotransformation of polychlorinated biphenyls (PCBs) was measured in three different fish species from the North Sea. Liver microsomes of …
Number of citations: 7 www.sciencedirect.com
TW Schultz - Bulletin of environmental contamination and toxicology, 2002 - Springer
Polychlorinated biphenyls (PCBs) are man-rnade contaminants, which have been identified in a variety of ecosystems (McFarland and Clarke 1989). Commercial formulations of PCBs …
Number of citations: 22 link.springer.com
J Krasotkina, T Walters, KA Maruya… - Journal of Biological …, 2001 - ASBMB
The United Nations and the US Environmental Protection Agency have identified a variety of chlorinated aromatics that constitute a significant health and environmental risk as "priority …
Number of citations: 99 www.jbc.org
M Blanc-Legendre - Mitochondrial Intoxication, 2023 - Elsevier
Polychlorinated biphenyls (PCBs) are a family of 209 anthropogenic compounds that are highly hydrophobic and persist in the environment. They have been associated with various …
Number of citations: 0 www.sciencedirect.com
L Westerlund, K Billsson, PL Andersson… - … and Chemistry: An …, 2000 - Wiley Online Library
In the present study, specific polychlorinated biphenyl (PCB) congeners were examined for embryo and early life stage mortality in zebrafish (Danio rerio). A set of eight PCBs and two …
Number of citations: 60 setac.onlinelibrary.wiley.com
A Gallegos Saliner, L Amat… - Journal of chemical …, 2003 - ACS Publications
The main objective of this study was to evaluate the capability of 120 aromatic chemicals to bind to the human alpha estrogen receptor (hERα) by the use of quantum similarity methods. …
Number of citations: 60 pubs.acs.org
P Weyer, D Riley - 2001 - books.google.com
Examines the potential implications of endocrine disrupting compounds (EDCs) and pharmaceutically active compounds (PhACs) for drinking water and wastewater utilities. Based on …
Number of citations: 33 books.google.com

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